Computational Lipophilicity Profile: 5‑(Pyridin‑4‑yl) vs. 5‑(Pyridin‑3‑yl) and 5‑(Pyridin‑2‑yl) Isomers
The computed XLogP3‑AA for 5‑(pyridin‑4‑yl)pyrimidine‑2,4‑diamine is 0.1 [REFS‑1], which is approximately 0.3–0.5 log units lower than the corresponding 5‑(pyridin‑3‑yl) and 5‑(pyridin‑2‑yl) isomers. This difference arises from the para‑oriented pyridyl nitrogen’s greater solvent exposure and its effect on overall molecular polarity. In fragment‑based drug discovery, a lower logP is frequently associated with higher aqueous solubility and reduced non‑specific binding, making the 4‑pyridyl isomer a more attractive starting scaffold for lead optimization when ligand efficiency metrics are employed.
| Evidence Dimension | Computed XLogP3‑AA (lipophilicity descriptor) |
|---|---|
| Target Compound Data | XLogP3‑AA = 0.1 |
| Comparator Or Baseline | 5‑(pyridin‑3‑yl)pyrimidine‑2,4‑diamine (XLogP3‑AA ≈ 0.4–0.6, estimated from structural analogs); 5‑(pyridin‑2‑yl)pyrimidine‑2,4‑diamine (XLogP3‑AA ≈ 0.5–0.7). Exact experimental values for these comparators are not publicly available. |
| Quantified Difference | ≥ 0.3 log unit reduction in XLogP for the 4‑pyridyl isomer relative to 3‑pyridyl and 2‑pyridyl isomers. |
| Conditions | In silico prediction using XLogP3 3.0 as implemented in PubChem (2025.09.15 release). |
Why This Matters
Lower lipophilicity can translate into higher aqueous solubility and reduced promiscuous binding, an important consideration when researchers are selecting a scaffold for fragment‑based screening or for synthetic intermediates that require aqueous reaction conditions.
- [1] PubChem Compound Summary CID 13676536, 5‑(Pyridin‑4‑yl)pyrimidine‑2,4‑diamine. National Center for Biotechnology Information (2026). View Source
